molecular formula C11H21NO B1306154 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal CAS No. 690632-29-2

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Cat. No.: B1306154
CAS No.: 690632-29-2
M. Wt: 183.29 g/mol
InChI Key: RLPZZDZTGNLJEH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal: is an organic compound with the molecular formula C11H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 4-methylpiperidine.

    Alkylation: The piperidine ring is then alkylated with 2,2-dimethylpropanal under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products:

    Oxidation: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanoic acid.

    Reduction: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: This compound may be explored for its potential pharmacological properties, including its use as a building block for drug development.

Industry:

    Chemical Manufacturing: It can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is not well-documented. as an aldehyde, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The piperidine ring may also interact with biological targets, potentially influencing its pharmacological properties.

Comparison with Similar Compounds

    4-Methylpiperidine: A simpler analog without the aldehyde group.

    2,2-Dimethylpropanal: A simpler analog without the piperidine ring.

Uniqueness: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is unique due to the presence of both the piperidine ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities.

Properties

IUPAC Name

2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10-4-6-12(7-5-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPZZDZTGNLJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383338
Record name 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-29-2
Record name α,α,4-Trimethyl-1-piperidinepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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